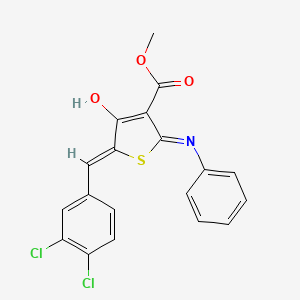![molecular formula C12H7BrClNO4S2 B6109297 2-[(5E)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6109297.png)
2-[(5E)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5E)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that features a thiazolidinone ring, a bromine and chlorine-substituted phenyl group, and an acetic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a suitable thiourea derivative with an α-halo acid.
Substitution Reactions:
Condensation Reaction: The final step involves the condensation of the substituted phenyl group with the thiazolidinone ring to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.
Substitution: The bromine and chlorine substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Studies may focus on the biological activity of the compound, including its potential as an antimicrobial or anticancer agent.
Medicine
Research may explore the compound’s potential therapeutic applications, such as its use in drug development.
Industry
The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(5E)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings.
Halogenated Phenyl Compounds: Compounds with bromine and chlorine substituents on a phenyl ring.
Acetic Acid Derivatives: Compounds with acetic acid moieties.
Uniqueness
The unique combination of the thiazolidinone ring, halogenated phenyl group, and acetic acid moiety in 2-[(5E)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-[(5E)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO4S2/c13-6-1-5(10(18)7(14)3-6)2-8-11(19)15(4-9(16)17)12(20)21-8/h1-3,18H,4H2,(H,16,17)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHVMTYHMSBZFL-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6109225.png)
![N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B6109237.png)
![1-[(1-Benzhydryl-3-azetanyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B6109245.png)
![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B6109251.png)
![4-[1-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B6109269.png)

![1-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6109271.png)
![8-(2-HYDROXYETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B6109279.png)

![5-({[(1-benzyl-3-piperidinyl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6109292.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B6109305.png)

![1-[2-(2,3-dimethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6109315.png)
